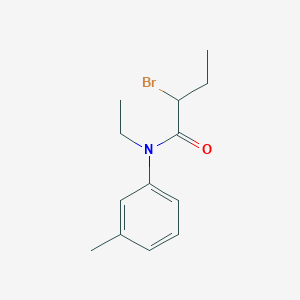

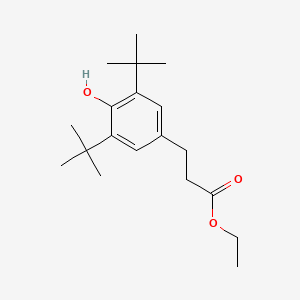

2-bromo-N-ethyl-N-(3-methylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-bromo-N-ethyl-N-(3-methylphenyl)butanamide" is a brominated amide with potential applications in various fields of chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated organic compounds, their synthesis, molecular structures, and chemical properties. These insights can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated organic compounds often involves the addition of bromine to precursor molecules. For instance, the synthesis of [2,3-bis(ethoxycarbonyl)propyl]-n-butyltin dibromide involved the reaction of a tri-n-butyltin compound with bromine in chloroform solution . Similarly, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was achieved and analyzed using NMR and FT-IR spectroscopies . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often determined using techniques such as X-ray diffraction. For example, the molecular structure of a coumarin-based fluorescent ATRP initiator was determined to belong to the monoclinic system . This information is crucial for understanding the reactivity and potential applications of the compound. The molecular structure of "this compound" would likely be influenced by the presence of the bromine atom and the amide group, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions due to the reactivity of the bromine atom. The papers discuss reactions such as hydrolysis and polymerizations , which are typical for brominated compounds. The presence of the amide group in "this compound" would also influence its reactivity, potentially allowing for further functionalization or participation in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, solubility can vary significantly, as seen in the triorganotin bromides, which show different solubility behaviors based on their substituents . The presence of intramolecular hydrogen bonding can affect the IR spectra, as observed in the analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone . These properties are important for the practical application and handling of "this compound" in a laboratory or industrial setting.

properties

IUPAC Name |

2-bromo-N-ethyl-N-(3-methylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-4-12(14)13(16)15(5-2)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMWSELHDMGTAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC)C1=CC=CC(=C1)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)